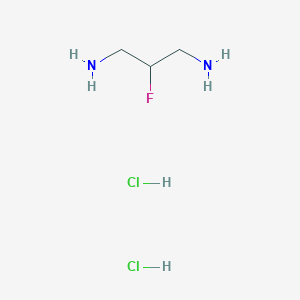
2-Fluoropropane-1,3-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Specific chemical reactions involving “2-Fluoropropane-1,3-diamine 2hcl” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoropropane-1,3-diamine 2hcl” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación
Electrochemistry Applications : 1-Fluoropropane-2-one, a related compound, has been investigated as an effective SEI-forming additive with propylene carbonate-based electrolytes on graphite electrodes. This research focused on first-cycle efficiency, high-rate performance, and long-term cycling stability in lithium-ion batteries (Krämer et al., 2012).
PET Radiotracer Development : Fluorine-18-labeled compounds, similar in structure to 2-Fluoropropane-1,3-diamine, have been synthesized for dopamine transporter imaging, proving valuable in neurological research (Goodman et al., 1997).
Synthesis and Stereochemical Studies : Research on 2-Methylpropane-1,3-diamine, a structurally related compound, focuses on the synthesis and stereochemical assignment of derivatives, which is crucial for developing novel compounds with specific biological or chemical properties (Kassiou & Read, 1994).
Molecular Structure Analysis : The molecular structure of 2-fluoropropane has been determined using gas electron diffraction, contributing to the understanding of molecular geometries and bonding in fluorinated compounds (Kakubari et al., 1975).
Spectroscopy and Internal Rotation Barriers : Studies on the microwave and far-infrared spectra of isotopic species of 2-fluoropropane have provided insights into structural parameters and barriers to internal rotation, essential for understanding the dynamics and stability of molecules (Guirgis et al., 1990).
Polyimide Synthesis : New polyimides have been prepared from compounds with fluoroalkoxy groups, demonstrating promising properties for electronics applications. This showcases the role of fluorinated compounds in the development of advanced materials (Feiring et al., 1993).
Diamination Reactions : The 1,2-diamine motif, related to 2-Fluoropropane-1,3-diamine, is significant in natural products and pharmaceuticals. Research in this area focuses on metal-catalyzed diamination reactions, highlighting the importance of such compounds in synthetic chemistry (Cardona & Goti, 2009).
Neuroimaging for Dementia Diagnosis : Compounds like 123I-N-fluoropropyl-2b-carbomethoxy-3b-(4-iodophenyl) nortropane (123I-FP-CIT) have been used in dopaminergic neuroimaging for diagnosing dementia with Lewy bodies, showcasing the clinical application of fluorinated compounds (Thomas et al., 2017).
Fluorescence Sensing in Biological Systems : A coumarin-based fluorogenic probe bearing the 2-picolyl unit has been developed for fluorescence detection of Cu(2+) ions in biological systems, illustrating the role of fluorinated compounds in bio-sensing applications (Jung et al., 2009).
Perovskite Solar Cell Development : In the development of perovskite solar cells, fluoroethylamine (related to 2-Fluoropropane-1,3-diamine) has been used for defect passivation, leading to improved device performance and stability (Su et al., 2021).
Safety And Hazards
The safety information for “2-Fluoropropane-1,3-diamine 2hcl” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQGSHHADZHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropane-1,3-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


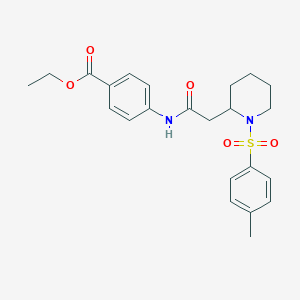
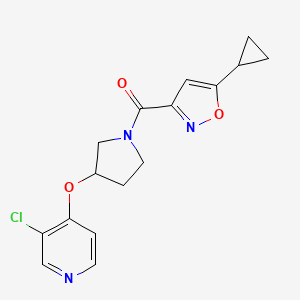
![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)

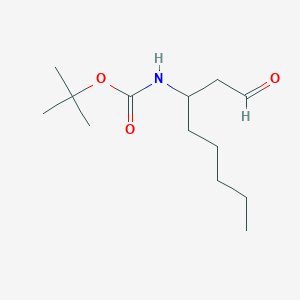
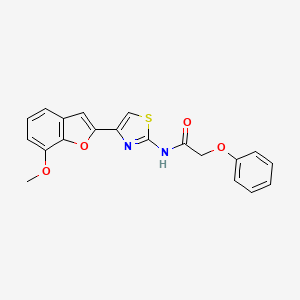

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)
![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)
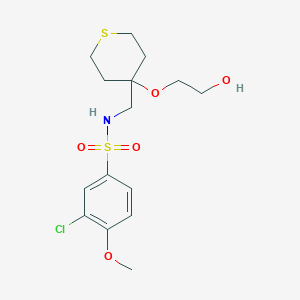


![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)